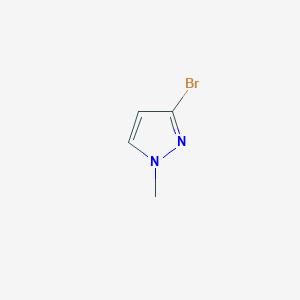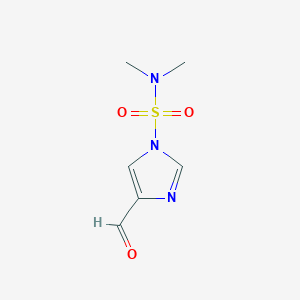
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine, also known as SNAP-Butyl, is a synthetic compound that is widely used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. The ability of SNAP-Butyl to release nitric oxide in a controlled manner makes it an essential tool for investigating the biological effects of nitric oxide.
Mechanism of Action
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine releases nitric oxide through a process known as nitrosation. Nitric oxide is a free radical that can interact with various cellular components, including proteins, lipids, and nucleic acids. The interaction of nitric oxide with these components can lead to various biological effects, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
The biological effects of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine are primarily mediated through the release of nitric oxide. Nitric oxide is a potent vasodilator that can regulate blood pressure and blood flow. Nitric oxide also plays a crucial role in neurotransmission, where it acts as a signaling molecule between neurons. Additionally, nitric oxide is involved in the immune response, where it can regulate the activity of immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to investigate the biological effects of nitric oxide under controlled conditions. Additionally, (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations associated with the use of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments. One of the main limitations is that the release of nitric oxide by (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is dependent on various factors, including pH, temperature, and the presence of other molecules. This can make it challenging to interpret the results of experiments using (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine.
Future Directions
There are several future directions for research involving (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine. One potential direction is to investigate the role of nitric oxide in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is to develop new nitric oxide donors that can release nitric oxide under more controlled conditions. Finally, further research is needed to better understand the biochemical and physiological effects of nitric oxide on various systems and to develop new therapeutic strategies based on these effects.
Conclusion:
In conclusion, (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is a synthetic compound that is widely used in scientific research as a nitric oxide donor. Its ability to release nitric oxide in a controlled manner makes it an essential tool for investigating the biological effects of nitric oxide. The use of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments has several advantages and limitations, and there are several future directions for research involving this compound.
Synthesis Methods
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine can be synthesized by reacting (S)-2-benzyloxy-3-hydroxypropylamine with nitrous acid in the presence of butylamine. The reaction proceeds through a nitrosation process, resulting in the formation of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine. The synthesis of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is widely used in scientific research to investigate the biological effects of nitric oxide. The controlled release of nitric oxide by (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine allows researchers to study the physiological and biochemical effects of nitric oxide on various systems, including the cardiovascular, immune, and nervous systems. (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is also used to investigate the role of nitric oxide in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
153117-10-3 |
|---|---|
Product Name |
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine |
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-butyl-N-[(2S)-3-hydroxy-2-phenylmethoxypropyl]nitrous amide |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-9-16(15-18)10-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m0/s1 |
InChI Key |
XYWVCWLMHPTNBV-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCN(C[C@@H](CO)OCC1=CC=CC=C1)N=O |
SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
Canonical SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
synonyms |
N-NITROSO-N-(2-BENZYLOXY-3-HYDROXYPROPYL)BUTYLAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)

![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)






